molecular formula C14H15BrOZn B14869558 6-i-Butyloxy-2-naphthylZinc bromide

6-i-Butyloxy-2-naphthylZinc bromide

Cat. No.: B14869558
M. Wt: 344.6 g/mol
InChI Key: YSPFQKSQPLRFOZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-i-Butyloxy-2-naphthylZinc bromide is an organozinc compound with the molecular formula C14H15BrOZn. This compound is notable for its use in organic synthesis, particularly in the formation of carbon-carbon bonds. It is a reagent that combines the properties of both zinc and bromine, making it a versatile tool in various chemical reactions.

Preparation Methods

The synthesis of 6-i-Butyloxy-2-naphthylZinc bromide typically involves the reaction of 6-i-Butyloxy-2-naphthyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:

6-i-Butyloxy-2-naphthyl bromide+Zn6-i-Butyloxy-2-naphthylZinc bromide\text{6-i-Butyloxy-2-naphthyl bromide} + \text{Zn} \rightarrow \text{this compound} 6-i-Butyloxy-2-naphthyl bromide+Zn→6-i-Butyloxy-2-naphthylZinc bromide

Industrial production methods for this compound are similar but often involve larger scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-i-Butyloxy-2-naphthylZinc bromide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthyl derivatives.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: It participates in substitution reactions where the zinc atom is replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-i-Butyloxy-2-naphthylZinc bromide has several applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.

    Biology: This compound can be used to modify biological molecules, aiding in the study of biochemical pathways and mechanisms.

    Industry: It is used in the production of various chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which 6-i-Butyloxy-2-naphthylZinc bromide exerts its effects involves the formation of a reactive intermediate that can participate in various chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing negative charges on reaction intermediates. This allows for the efficient formation of complex organic molecules.

Comparison with Similar Compounds

6-i-Butyloxy-2-naphthylZinc bromide can be compared with other similar organozinc compounds, such as:

    6-methoxy-2-naphthylZinc bromide: Similar in structure but with a methoxy group instead of a butyloxy group.

    6-ethoxy-2-naphthylZinc bromide: Contains an ethoxy group, leading to different reactivity and applications.

    6-propoxy-2-naphthylZinc bromide: Features a propoxy group, which also affects its chemical properties and uses.

The uniqueness of this compound lies in its specific substituent, which can influence its reactivity and the types of reactions it can undergo.

Properties

Molecular Formula

C14H15BrOZn

Molecular Weight

344.6 g/mol

IUPAC Name

bromozinc(1+);6-(2-methylpropoxy)-2H-naphthalen-2-ide

InChI

InChI=1S/C14H15O.BrH.Zn/c1-11(2)10-15-14-8-7-12-5-3-4-6-13(12)9-14;;/h4-9,11H,10H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

YSPFQKSQPLRFOZ-UHFFFAOYSA-M

Canonical SMILES

CC(C)COC1=CC2=C(C=C1)C=[C-]C=C2.[Zn+]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.